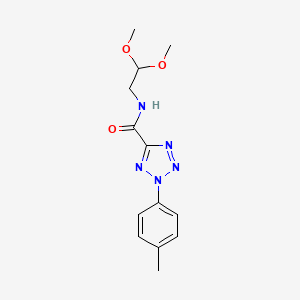![molecular formula C25H29N5O3 B3405607 N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(3,4-dimethoxyphenyl)acetamide CAS No. 1396849-85-6](/img/structure/B3405607.png)
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a pyrimidine ring, and a dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds are then purified and characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would necessitate stringent quality control measures to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(3,4-dimethoxyphenyl)acetamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. Docking studies and molecular modeling have been used to predict and understand these interactions .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(3,4-dimethoxyphenyl)acetamide include:
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
What sets this compound apart is its unique combination of structural features, which contribute to its diverse chemical properties and potential applications. The presence of the benzylpiperazine moiety, pyrimidine ring, and dimethoxyphenyl group allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific research applications.
Propiedades
Número CAS |
1396849-85-6 |
|---|---|
Fórmula molecular |
C25H29N5O3 |
Peso molecular |
447.5 |
Nombre IUPAC |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H29N5O3/c1-32-21-9-8-20(14-22(21)33-2)15-25(31)28-23-16-24(27-18-26-23)30-12-10-29(11-13-30)17-19-6-4-3-5-7-19/h3-9,14,16,18H,10-13,15,17H2,1-2H3,(H,26,27,28,31) |
Clave InChI |
BXTBBPUXRSYYGH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3405529.png)
![N-(2-methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide](/img/structure/B3405545.png)
![N-(3-chloro-4-fluorophenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3405547.png)

![2-(4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol](/img/structure/B3405557.png)


![1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenyl-2H-1,2,3-triazole-4-carboxylate](/img/structure/B3405580.png)
![4-((3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B3405583.png)





